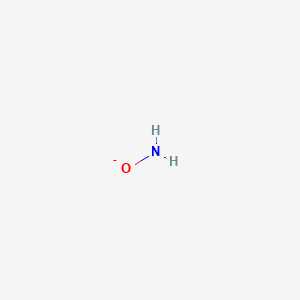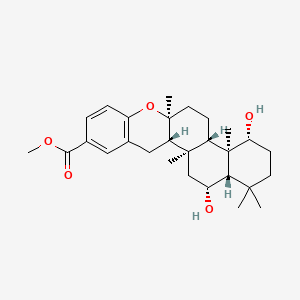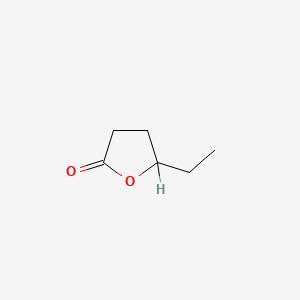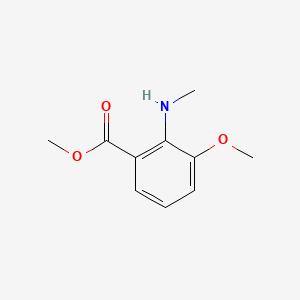
2,2',5,5'-テトラブロモビフェニル
概要
説明
2,2',5,5'-Tetrabromobiphenyl (TBB) is an organic compound belonging to the group of polybrominated biphenyls (PBBs). PBBs are a group of compounds that are formed by the replacement of hydrogen atoms in biphenyl molecules with bromine atoms. TBB is one of the most studied PBBs due to its widespread use as a flame retardant in a variety of products, including plastics, textiles, and electronics. It has also been used in pesticides and other industrial products. As a result, TBB has been found in a variety of environmental and biological samples, including air, soil, sediment, and fish.
科学的研究の応用
難燃剤
“2,2',5,5'-テトラブロモビフェニル”はポリブロモジフェニルエーテル(PBB)の一種であり、ビフェニルに臭素原子が結合した合成有機化合物のグループです . これらの化合物は難燃剤として使用でき、コンピューターモニター、テレビ、繊維、プラスチックフォームなどの製品の製造に役立ちます .
工業/職場毒素
化学的特性から、”2,2',5,5'-テトラブロモビフェニル”は工業/職場毒素として分類されることもあります . これは、特にこのような化合物が使用される産業において、職業の健康と安全に関する研究に使用できることを意味します。
環境における持続性
“2,2',5,5'-テトラブロモビフェニル”のようなPBBは、毒性と環境における持続性のために、ほとんどの地域で使用が禁止または制限されています . これにより、環境科学と生態学の研究、特に汚染、生物蓄積、環境修復に関連する研究の対象となっています。
生物学的役割
“2,2',5,5'-テトラブロモビフェニル”は生物系で検出されていますが、その具体的な役割は明確ではありません . さまざまな生物学的プロセスに対する影響を研究するために、生物学および生化学研究で使用できます。
毒性研究
毒性があるため、”2,2',5,5'-テトラブロモビフェニル”は毒性研究に使用できます . 研究者はこれを用いて、その毒性効果や生物が暴露にどのように反応するかを理解することができます。
作用機序
Biochemical Pathways
It is known that this compound mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
The molecular and cellular effects of 2,2’,5,5’-Tetrabromobiphenyl’s action include mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons . Symptoms of exposure may include nausea, abdominal pain, loss of appetite, joint pain, fatigue, and weakness .
Safety and Hazards
生化学分析
Biochemical Properties
2,2’,5,5’-Tetrabromobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins involved in xenobiotic metabolism. This compound is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. Upon binding to AhR, 2,2’,5,5’-Tetrabromobiphenyl activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the cytochrome P450 1A1 (CYP1A1) gene . These interactions lead to the metabolism and detoxification of the compound, as well as the mediation of its biochemical and toxic effects.
Cellular Effects
2,2’,5,5’-Tetrabromobiphenyl has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Exposure to 2,2’,5,5’-Tetrabromobiphenyl can lead to weight loss, skin disorders, and effects on the nervous and immune systems, as well as the liver, kidneys, and thyroid gland . These effects are mediated through the activation of the aryl hydrocarbon receptor and subsequent changes in gene expression.
Molecular Mechanism
The molecular mechanism of action of 2,2’,5,5’-Tetrabromobiphenyl involves its binding to the aryl hydrocarbon receptor. This binding leads to the activation of the receptor and the transcriptional upregulation of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes . Additionally, 2,2’,5,5’-Tetrabromobiphenyl can mediate toxic effects through the generation of reactive intermediates during its metabolism, which can cause oxidative stress and damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,5,5’-Tetrabromobiphenyl can change over time due to its stability and degradation. Studies have shown that this compound can persist in the environment and within biological systems, leading to long-term effects on cellular function . The stability of 2,2’,5,5’-Tetrabromobiphenyl allows it to accumulate in tissues, where it can exert its toxic effects over extended periods.
Dosage Effects in Animal Models
The effects of 2,2’,5,5’-Tetrabromobiphenyl vary with different dosages in animal models. At low doses, the compound may cause subtle changes in gene expression and cellular metabolism. At higher doses, 2,2’,5,5’-Tetrabromobiphenyl can lead to more severe toxic effects, including weight loss, skin disorders, and damage to the liver, kidneys, and thyroid gland . These dose-dependent effects highlight the importance of understanding the threshold levels for toxicity in different biological systems.
Metabolic Pathways
2,2’,5,5’-Tetrabromobiphenyl is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of the compound, leading to the formation of hydroxylated derivatives that can be further metabolized and excreted . The rate of metabolism and the specific pathways involved can vary depending on the bromine substitution pattern of the compound.
Transport and Distribution
Within cells and tissues, 2,2’,5,5’-Tetrabromobiphenyl is transported and distributed through interactions with transporters and binding proteins. Due to its lipophilic nature, the compound tends to accumulate in lipid-rich tissues such as the liver, adipose tissue, and skin . This accumulation can lead to localized toxic effects and contribute to the persistence of the compound in biological systems.
Subcellular Localization
The subcellular localization of 2,2’,5,5’-Tetrabromobiphenyl is influenced by its interactions with cellular membranes and organelles. The compound can be found in the cytoplasmic membrane, where it may alter membrane fluidity and organization . Additionally, 2,2’,5,5’-Tetrabromobiphenyl can interact with specific targeting signals and post-translational modifications that direct it to particular subcellular compartments, affecting its activity and function.
特性
IUPAC Name |
1,4-dibromo-2-(2,5-dibromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFMFJLRXHQLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=C(C=CC(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201009900 | |
| Record name | 2,2',5,5'-Tetrabromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59080-37-4 | |
| Record name | 2,2′,5,5′-Tetrabromobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59080-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',5,5'-Tetrabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',5,5'-Tetrabromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',5,5'-TETRABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2L95447R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,2',5,5'-Tetrabromobiphenyl differ from other polybrominated biphenyls, and how does this impact its toxicity?
A1: 2,2',5,5'-Tetrabromobiphenyl has bromine atoms at the 2,2',5,5' positions of the biphenyl structure. This specific arrangement makes it a weak inducer of cytochrome P-450, a family of enzymes involved in xenobiotic metabolism. Compared to its congener 3,3',4,4'-Tetrabromobiphenyl, a potent inducer of aryl hydrocarbon hydroxylase (AHH), PBB52 exhibits significantly lower toxicity. Studies show that 3,3',4,4'-Tetrabromobiphenyl causes growth retardation, liver enlargement, and thymus atrophy in rats, while PBB52 does not elicit these effects at the same dose []. This difference highlights the importance of bromine atom positioning in influencing the toxicological profile of PBB congeners.
Q2: How effectively can 2,2',5,5'-Tetrabromobiphenyl be removed from contaminated water?
A2: Research indicates that a combined process of TiO2-photocatalytic ozonation and biologically activated carbon (TiO2/UV/O3-BAC) is highly effective in removing PBB52 from water. This process achieves a removal ratio of over 89% for various polybrominated biphenyls, with PBB52 demonstrating complete removal []. This suggests that the TiO2/UV/O3-BAC process holds promise as a potential treatment method for water contaminated with PBB52.
Q3: Can plants help clean up soil contaminated with 2,2',5,5'-Tetrabromobiphenyl?
A3: While phytoremediation has shown promise for some contaminants, a two-year field study using box lysimeters revealed that both Johnson grass and Canadian wildrye were unable to significantly remediate soil contaminated with PBB52 []. This suggests that phytoremediation might not be a viable strategy for cleaning up PBB52-contaminated soil, necessitating the exploration of alternative remediation techniques.
Q4: How can researchers accurately measure the levels of 2,2',5,5'-Tetrabromobiphenyl in environmental and biological samples?
A4: Gas chromatography coupled with electron capture detection (GC-EC) has proven to be a reliable and sensitive method for quantifying PBB congeners, including PBB52, in various matrices [, ]. This technique offers high sensitivity and selectivity, allowing for accurate determination of even trace amounts of PBB52. Researchers have also explored using chemically modified multiwalled carbon nanotubes as packing materials for solid-phase extraction, which shows promise for preconcentrating and determining PBB52 in water samples []. The development and validation of these analytical methods are crucial for monitoring PBB52 levels, assessing environmental contamination, and evaluating the efficacy of remediation strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







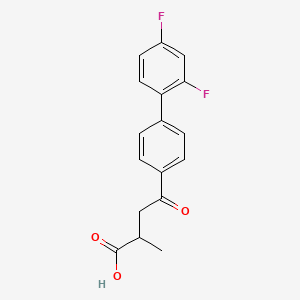
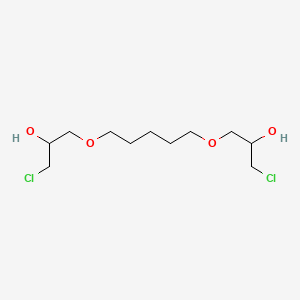
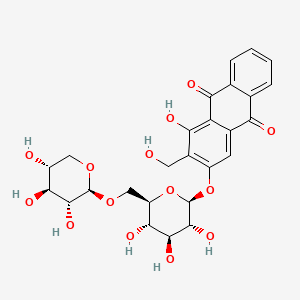
![(3S,5S,8R,9S,10S,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(3S)-3-methyl-2,3,4,5-tetrahydropyridin-6-yl]ethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B1214171.png)
